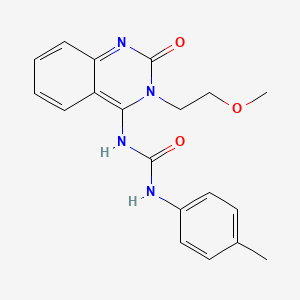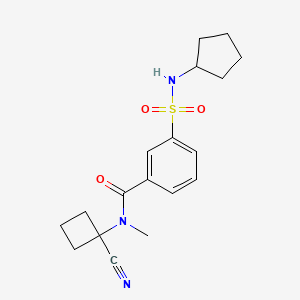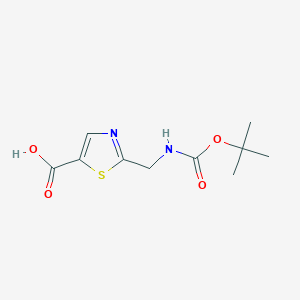![molecular formula C11H16O4 B2996404 2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid CAS No. 1838669-35-4](/img/structure/B2996404.png)
2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid” is a chemical compound with the CAS Number: 1838669-35-4 . It has a molecular weight of 212.25 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid . The InChI code is 1S/C11H16O4/c1-15-9(14)11-4-2-10(7-11,3-5-11)6-8(12)13/h2-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 212.25 .Scientific Research Applications
Altering Acidity and Solubility Properties
One application of similar compounds to 2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid is in altering acidity and solubility properties. For instance, a study by Boiadjiev and Lightner (1998) demonstrated how methoxy and methylthio groups can increase the acidity of acetic acid, which in turn alters the solubility properties of compounds like bilirubin. This research shows the potential of such compounds in modifying solubility and acidity in various chemical contexts (Boiadjiev & Lightner, 1998).
Synthesis and Chemical Reactivity
Wallquist et al. (1983) explored the conversion of Bicyclo [3.2.0]hept-2-en-6-one into Cyclopentadienylacetic Acid Derivatives, demonstrating the compound's role in complex chemical synthesis processes and its reactivity under various conditions. This indicates that similar compounds can be crucial in synthesizing structurally complex molecules (Wallquist, Rey, & Dreiding, 1983).
Potential in Organic Synthesis
The study by Arutjunyan et al. (2013) on [2-Isopropyl-4-( o -methoxyphenyl)tetrahydropyran-4-yl]acetic acid highlights its utility in the acylation of amines and pyrazole, indicating the potential use of similar compounds in organic synthesis, particularly in the formation of new amides and other organic compounds (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Polymerization and Material Science
Hall et al. (2007) researched the polymerization of 2,6‐ and 2,7‐dioxabicyclo[2.2.1]‐heptanes, which is related to 2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid. Their work provides insights into the potential of such compounds in material science and polymerization processes, which could be crucial for developing new materials (Hall, Deblauwe, Carr, Rao, & Reddy, 2007).
Influence in Molecular Structure and Properties
Research on similar compounds, like the study by Burns and Hagaman (1993), which focused on 2-Amino-2-(2-fluorophenyl)acetic acid, reveals how subtle changes in molecular structure, such as the introduction of a fluorophenyl group, can significantly influence the compound's properties, including hydrogen bonding and crystal structure. This indicates that compounds like 2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid could have unique structural and chemical properties valuable in various scientific fields (Burns & Hagaman, 1993).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-15-9(14)11-4-2-10(7-11,3-5-11)6-8(12)13/h2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSUWLXSABKKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)



![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2996341.png)
